molecular formula C20H17N5O3 B2646499 4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899945-96-1

4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2646499
CAS No.: 899945-96-1
M. Wt: 375.388
InChI Key: RFGKYGKVFAVZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic small molecule with a molecular formula of C20H17N5O3 and a molecular weight of 375.4 g/mol . This compound is built around a pyrazolo[3,4-d]pyrimidin-4-one core, which is a well-established scaffold in medicinal chemistry known for its role as a bioisostere of purine nucleotides . This characteristic allows it to potentially interact with the ATP-binding sites of various kinase enzymes, making it a candidate for investigating kinase-driven pathologies . The structure of this benzamide derivative is of particular interest for oncology research. The pyrazolo[3,4-d]pyrimidine core is designed to occupy the adenine binding pocket of enzymes, while the appended phenyl and 4-ethoxybenzamide groups may serve to interact with adjacent hydrophobic regions, a design principle common in several classes of kinase inhibitors . Similar pyrazolopyrimidine-based compounds have demonstrated significant anti-proliferative activity in screenings against the NCI-60 panel of human tumor cell lines and have shown potent inhibitory effects against specific tyrosine kinases, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These receptors are critical targets in cancer therapy due to their roles in cell proliferation and tumor angiogenesis. Researchers can utilize this compound as a chemical tool to explore cell signaling pathways, study enzyme kinetics, or as a lead structure for the development of novel therapeutic agents. Its structure aligns with the pharmacophoric features of known inhibitors, suggesting a potential mechanism of action involving the disruption of ATP-dependent phosphorylation events in cellular processes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-2-28-16-10-8-14(9-11-16)19(26)23-24-13-21-18-17(20(24)27)12-22-25(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGKYGKVFAVZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biomedical Applications

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising biological activities :

Anticancer Activity

One of the primary applications of 4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is in oncology. It has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, this compound can disrupt cancer cell proliferation and induce apoptosis.

Enzyme Inhibition

This compound has also shown potential in inhibiting specific enzymes involved in various metabolic pathways. The mechanism typically involves binding to active sites or allosteric sites on target enzymes, modulating their activity and influencing cellular processes.

Material Science Applications

Due to its unique chemical properties, this compound is explored for applications in developing advanced materials. These may include:

  • Optical Materials : Research has indicated that derivatives of pyrazolo compounds can be used to create fluorophores for optical applications due to their photophysical properties.
  • Polymer Chemistry : The compound can serve as a building block for polymers with enhanced mechanical strength or thermal stability.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • In vitro Studies on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant inhibition of cell growth in several cancer cell lines, supporting its potential as an anticancer agent.
  • Enzyme Activity Assays : Inhibition assays revealed that the compound effectively reduced the activity of CDK2 and other related kinases, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with kinase enzymes. The compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. This binding inhibits the kinase activity, which can lead to the suppression of cancer cell proliferation and survival . The molecular targets and pathways involved include various oncogenic kinases that are critical for cancer cell growth and survival .

Comparison with Similar Compounds

Carbohydrazide-Based Derivatives ()

Compounds such as N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (Figure 15K in ) feature carbohydrazide side chains. These derivatives demonstrated EGFR inhibition with IC₅₀ values ranging from 0.03 µM (erlotinib reference) to 0.186 µM (compound 237). In contrast, the ethoxybenzamide substituent in the target compound may alter binding kinetics due to steric and electronic differences, though direct activity data are unavailable.

Urea Derivatives ()

1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives (e.g., from Mishra et al.) showed anticancer activity in vitro and in vivo, likely due to improved solubility from the urea moiety . The benzamide group in the target compound may reduce solubility compared to urea but could enhance target specificity.

BTK Inhibitors ()

ZYBT1, a BTK inhibitor, contains a pyridin-2-ylbenzamide group and acryloyloctahydrocyclopenta[c]pyrrole substituent. Its IC₅₀ against BTK is <10 nM, highlighting the importance of bulky substituents for kinase selectivity . The ethoxy group in the target compound may confer distinct selectivity profiles.

Antibacterial Activity ()

Pyrazolo[3,4-d]pyrimidine-peptide hybrids (e.g., compound 17) exhibited MIC values <1 µg/mL against gram-positive and gram-negative bacteria. The ethoxybenzamide group in the target compound could modulate antibacterial efficacy by altering membrane permeability or enzyme binding .

Structural Analogues with Alkoxy Substitutions ()

4-methoxy-N-{4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl}benzamide differs only in the alkoxy group (methoxy vs. ethoxy). Ethoxy may enhance metabolic stability due to increased steric bulk, though methoxy derivatives often show higher solubility .

Comparative Data Table

Compound Name / Structure Target Key Activity Data Reference
4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)benzamide Kinases (e.g., EGFR) N/A (structural analog data used) [1, 2]
N′-benzylidene-2-(6-methyl-4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide EGFR IC₅₀ = 0.03–0.186 µM [2]
1-(4-imino-1-substituted-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives Anticancer In vivo tumor growth inhibition (~50–70%) [3, 9]
ZYBT1 [BTK inhibitor] BTK IC₅₀ <10 nM [4]
4-methoxy-N-(4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)benzamide Kinases Improved solubility vs. ethoxy analog [5]
Pyrazolo[3,4-d]pyrimidine-peptide hybrid (compound 17) Antibacterial MIC <1 µg/mL (gram-positive/-negative) [6]

Key Research Findings

  • Substituent Flexibility : Alkoxy and benzamide groups modulate kinase affinity and solubility. Ethoxy may balance lipophilicity and stability .
  • Activity Trade-offs : Urea derivatives () prioritize solubility, while benzamide derivatives (target compound) may favor target selectivity .
  • Broad Applications : Pyrazolo[3,4-d]pyrimidine cores are versatile, with applications in oncology (EGFR, BTK inhibition) and infectious diseases (antibacterial activity) .

Biological Activity

The compound 4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer treatment. This article presents a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3C_{19}H_{20}N_4O_3. The compound features a pyrazolo[3,4-d]pyrimidine core, known for its structural similarity to adenine, making it a suitable candidate for targeting ATP-binding sites in kinases.

Antitumor Activity

Recent studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor properties. For instance:

  • Inhibition of EGFR : Compounds similar to this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. In vitro assays indicated that these compounds can effectively reduce cell proliferation in EGFR-dependent cancer cell lines at nanomolar concentrations .

The mechanism by which these compounds exert their biological effects often involves competitive inhibition of ATP binding to the kinase domain of target proteins. This action disrupts downstream signaling pathways crucial for tumor growth and survival.

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by various substituents on the pyrazolo[3,4-d]pyrimidine core. Research indicates that:

SubstituentEffect on Activity
EthoxyEnhances solubility
PhenylIncreases binding affinity
CarbonylCritical for kinase inhibition

These modifications can lead to improved selectivity and potency against specific kinases .

Case Studies

Several case studies illustrate the biological activity of related pyrazolo[3,4-d]pyrimidine derivatives:

  • EGFR Inhibitors : A series of compounds were synthesized and evaluated for their ability to inhibit EGFR. One notable compound exhibited an IC50 value in the low nanomolar range against both wild-type and mutant forms of EGFR .
  • BRAF(V600E) Inhibition : Another study focused on pyrazole amide derivatives targeting BRAF(V600E), a mutation commonly found in melanoma. The compounds demonstrated significant antitumor activity through selective inhibition .
  • Inflammatory Response Modulation : Some derivatives have shown promise in modulating inflammatory responses by inhibiting pathways associated with cytokine production, highlighting their potential use in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.